

# Danicopan in PNH with Extravascular Hemolysis: A Comparative Analysis of the ALPHA Trial

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Danicopan |           |
| Cat. No.:            | B606937   | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **Danicopan**'s performance as an add-on therapy in patients with Paroxysmal Nocturnal Hemoglobinuria (PNH) experiencing clinically significant extravascular hemolysis (cs-EVH) despite stable treatment with C5 inhibitors. The data is primarily derived from the pivotal Phase 3 ALPHA trial.

**Danicopan** is a first-in-class, oral inhibitor of complement factor D, a critical enzyme in the alternative pathway (AP) of the complement system.[1][2][3] Unlike C5 inhibitors (e.g., eculizumab, ravulizumab) that act at the terminal end of the complement cascade to control intravascular hemolysis (IVH), **Danicopan** targets the AP proximally.[1][4] This mechanism is intended to address C3-mediated extravascular hemolysis (EVH), a process that can persist in approximately 10-20% of PNH patients treated with C5 inhibitors, leading to continued anemia and fatigue.[5]

The primary evidence for **Danicopan**'s efficacy and safety in this context comes from the ALPHA (NCT04469465) trial, a Phase 3, randomized, double-blind, placebo-controlled study.[5] [6][7] This was not a head-to-head monotherapy trial but was designed to evaluate **Danicopan** as an adjunct to a stable regimen of the C5 inhibitors ravulizumab or eculizumab.[6][8]

# Complement Pathway Inhibition: Danicopan vs. C5 Inhibitors







The complement system is a key component of innate immunity, activated through the classical, lectin, and alternative pathways, all converging at the cleavage of C3.[4] C5 inhibitors block the cleavage of C5 into C5a and C5b, preventing the formation of the membrane attack complex (MAC) and thus controlling IVH.[9][10][11] However, this upstream C3b opsonization continues, leading to EVH in some patients. **Danicopan** inhibits Factor D, the rate-limiting enzyme of the alternative pathway, preventing the formation of the AP C3 convertase (C3bBb) and thereby controlling the C3-mediated EVH.[1][3][4]





Click to download full resolution via product page

Caption: Mechanism of Action of Danicopan and C5 Inhibitors.



### **ALPHA Trial: Experimental Protocol**

The ALPHA trial was a global, multicenter study with a primary objective to assess the efficacy of **Danicopan** as an add-on therapy in PNH patients with cs-EVH.[5][8]

- Study Design: A Phase 3, randomized (2:1), double-blind, placebo-controlled trial.[7] The study included a 12-week primary treatment period, followed by a 12-week open-label period where all patients received **Danicopan**, and a subsequent long-term extension (LTE) period. [7][12]
- Participants: Adult patients (≥18 years) with a PNH diagnosis who had been on a stable dose
  of eculizumab or ravulizumab for at least 6 months but still showed evidence of cs-EVH,
  defined as hemoglobin (Hb) ≤9.5 g/dL and an absolute reticulocyte count (ARC) ≥120 x
  10<sup>9</sup>/L.[6][7]
- Intervention:
  - Danicopan Group: Received oral Danicopan in addition to their ongoing C5 inhibitor therapy. The starting dose was 150 mg three times daily, with a possible escalation to 200 mg three times daily based on clinical response.[6]
  - Placebo Group: Received a placebo in addition to their ongoing C5 inhibitor therapy for the initial 12 weeks.[12]
- Primary Endpoint: The primary efficacy endpoint was the change from baseline in hemoglobin concentration at week 12.[6][13]
- Secondary Endpoints: Key secondary endpoints included transfusion avoidance, change in ARC, change in lactate dehydrogenase (LDH), and patient-reported outcomes on fatigue, measured by the Functional Assessment of Chronic Illness Therapy—Fatigue (FACIT-F) scale and the European Organisation for Research and Treatment of Cancer Quality of Life Questionnaire (EORTC QLQ-C30).[5]





Click to download full resolution via product page

Caption: ALPHA Phase 3 Trial Workflow.

#### **Quantitative Data Summary**

The ALPHA trial demonstrated statistically significant and clinically meaningful improvements in its primary and several secondary endpoints for patients receiving **Danicopan** as an add-on therapy.

Table 1: Primary and Key Hematologic Endpoints at Week 12

| Endpoint                          | Danicopan +<br>C5i (n=42) | Placebo + C5i<br>(n=21) | LSM<br>Difference<br>[95% CI] | p-value         |
|-----------------------------------|---------------------------|-------------------------|-------------------------------|-----------------|
| Change in<br>Hemoglobin<br>(g/dL) | 2.94                      | 0.50                    | 2.44 [1.69 to<br>3.20]        | <0.0001[13][14] |

LSM: Least Squares Mean; CI: Confidence Interval

### **Table 2: Sustained Efficacy and Long-Term Outcomes**



| Endpoint                    | Timepoint                 | Danicopan-<br>Danicopan Arm | Placebo-Danicopan<br>Arm |
|-----------------------------|---------------------------|-----------------------------|--------------------------|
| Mean Change in Hb<br>(g/dL) | Week 24                   | 3.17                        | -                        |
| Week 48                     | Maintained<br>Improvement | -                           |                          |
| Transfusion<br>Avoidance    | Week 12                   | 78.9%                       | 27.6%                    |
| Week 24                     | 80.0%                     | 81.5%                       |                          |
| Week 72                     | 80.0%                     | 79.2%                       | _                        |

Data from the **Danicopan-Danicopan** arm and the Placebo-**Danicopan** arm after switching to **Danicopan** at Week 12.[5][15]

Table 3: Patient-Reported Outcomes (Fatigue Scores)

| Scale                                   | Timepoint | Danicopan-<br>Danicopan Arm<br>(Mean Score) | Placebo-Danicopan<br>Arm (Mean Score) |
|-----------------------------------------|-----------|---------------------------------------------|---------------------------------------|
| FACIT-F (Higher is better)              | Baseline  | 34.0                                        | 31.7                                  |
| Week 12                                 | 42.1      | 35.4                                        | _                                     |
| Week 24                                 | 40.9      | 37.7                                        | _                                     |
| Week 72                                 | 40.3      | 36.7                                        |                                       |
| EORTC QLQ-C30 Fatigue (Lower is better) | Baseline  | 43.3                                        | 49.0                                  |
| Week 12                                 | 27.4      | 47.1                                        | _                                     |
| Week 24                                 | 25.4      | 37.5                                        | _                                     |
| Week 72                                 | 27.8      | 44.9                                        |                                       |



Improvements in the **Danicopan** arm were observed at week 12 and sustained. The placebo arm showed improvements after switching to **Danicopan** at week 12.[16]

#### Safety and Tolerability

In the ALPHA trial, **Danicopan** as an add-on therapy was generally well-tolerated, with no new safety concerns identified.[5][13] The most common treatment-emergent adverse events (≥10%) included COVID-19, diarrhea, headache, pyrexia (fever), nausea, and fatigue.[5] Serious adverse events were reported in both the **Danicopan** and placebo groups but were not considered related to the study drug, and no deaths were reported during the primary analysis period.[13][14]

#### Conclusion

The Phase 3 ALPHA trial provides strong evidence that **Danicopan**, as an add-on to C5 inhibitor therapy, significantly improves hemoglobin levels, reduces the need for transfusions, and alleviates fatigue in PNH patients with clinically significant extravascular hemolysis. By targeting the alternative complement pathway proximally, **Danicopan** offers a complementary mechanism to the terminal pathway blockade of C5 inhibitors, addressing a key unmet need in this specific patient population. The long-term data demonstrate sustained efficacy and a favorable safety profile.[15] These findings position **Danicopan** as a valuable therapeutic option for managing the full spectrum of hemolysis in PNH.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. What is the therapeutic class of Danicopan? [synapse.patsnap.com]
- 2. What is the mechanism of Danicopan? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]

#### Validation & Comparative





- 5. Long-term ALPHA Phase III trial data showed danicopan as add-on to Ultomiris or Soliris sustained clinical improvements in subset of patients with PNH experiencing clinically significant extravascular haemolysis [astrazeneca.com]
- 6. cris.huji.ac.il [cris.huji.ac.il]
- 7. ashpublications.org [ashpublications.org]
- 8. Danicopan as Add-on Therapy to a C5 Inhibitor in Paroxysmal Nocturnal Hemoglobinuria (PNH) Participants Who Have Clinically Evident Extravascular Hemolysis (EVH)(ALPHA) | Clinical Research Trial Listing [centerwatch.com]
- 9. What are C5 inhibitors and how do they work? [synapse.patsnap.com]
- 10. An inhibitor of complement C5 provides structural insights into activation PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are the therapeutic candidates targeting C5? [synapse.patsnap.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Addition of danicopan to ravulizumab or eculizumab in patients with paroxysmal nocturnal haemoglobinuria and clinically significant extravascular haemolysis (ALPHA): a double-blind, randomised, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medjournal360.com [medjournal360.com]
- 15. Long-term efficacy and safety of danicopan as add-on therapy to ravulizumab or eculizumab in PNH with significant EVH PMC [pmc.ncbi.nlm.nih.gov]
- 16. Paper: Danicopan As Add-on Therapy to Ravulizumab or Eculizumab in Patients with Paroxysmal Nocturnal Hemoglobinuria: Long-Term Patient-Reported Outcomes from the Phase 3 ALPHA Trial [ash.confex.com]
- To cite this document: BenchChem. [Danicopan in PNH with Extravascular Hemolysis: A Comparative Analysis of the ALPHA Trial]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606937#head-to-head-clinical-trials-involving-danicopan-and-other-complement-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com